molecular formula C4H7N5O2 B1143291 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- CAS No. 167282-00-0

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy-

Cat. No.: B1143291
CAS No.: 167282-00-0
M. Wt: 157.13068
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Description

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is a chemical compound with the molecular formula C4H6N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- typically involves the reaction of 4-amino-3-furazanecarboxamidoxime with methoxyamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials, including polymers and energetic materials.

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-hydroxy-furazan-3-carboxamidine
  • 4-Amino-3-furazanecarboxamidoxime
  • 4-Amino-3-cyanofurazan

Uniqueness

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other furazan derivatives may not be suitable.

Properties

IUPAC Name

4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O2/c1-10-8-3(5)2-4(6)9-11-7-2/h1H3,(H2,5,8)(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJBEXBMHEADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NON=C1N)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327647
Record name 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

167282-00-0
Record name 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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